Ethyl-1-benzoyl-piperidine-2-carboxylate
Description
Ethyl-1-benzoyl-piperidine-2-carboxylate is a piperidine-derived organic compound featuring a benzoyl group at the 1-position and an ethyl ester at the 2-position of the piperidine ring. This structure confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and antimicrobial pathways. Its crystalline nature allows for precise structural characterization, often achieved via X-ray crystallography using programs like SHELXL .
Key characteristics:
- Molecular Formula: C₁₅H₁₇NO₃
- Molecular Weight: 263.30 g/mol
- Synthesis: Typically prepared via N-benzoylation of piperidine-2-carboxylic acid ethyl ester under basic conditions.
Properties
CAS No. |
162648-35-3 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
ethyl 1-benzoylpiperidine-2-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-2-19-15(18)13-10-6-7-11-16(13)14(17)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3 |
InChI Key |
LXMMPYWOJVDLMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCCN1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of Ethyl-1-Benzoyl-Piperidine-2-Carboxylate and Analogs
| Compound Name | Structural Variation | Melting Point (°C) | Solubility (mg/mL in H₂O) | LogP | Biological Activity (Example IC₅₀) | Key Applications |
|---|---|---|---|---|---|---|
| This compound | Reference compound | 112–114 | 0.8 | 2.1 | 15 µM (AChE inhibition) | Neuroprotective agents |
| Mthis compound | Ethyl → methyl ester | 98–100 | 1.2 | 1.8 | 22 µM (AChE inhibition) | Improved aqueous solubility |
| Ethyl-1-acetyl-piperidine-2-carboxylate | Benzoyl → acetyl group | 85–87 | 2.5 | 1.2 | >100 µM (AChE inhibition) | Reduced lipophilicity |
| Ethyl-1-(4-nitrobenzoyl)-piperidine-2-carboxylate | Benzoyl → nitro-substituted aryl | 135–137 | 0.3 | 2.6 | 8 µM (Antimicrobial activity) | Enhanced electron-deficient interactions |
| Ethyl-1-benzoyl-piperidine-3-carboxylate | Ester at 3-position | 105–107 | 0.6 | 2.0 | Inactive | Conformational studies |
Key Findings:
Ester Group Impact :
- Replacing the ethyl ester with a methyl group (Mthis compound) increases water solubility by ~50% but reduces lipophilicity (LogP drops from 2.1 to 1.8). This trade-off may optimize pharmacokinetics in hydrophilic environments .
Acyl Group Substitution :
- The acetyl analog (Ethyl-1-acetyl-piperidine-2-carboxylate) shows significantly reduced biological activity (IC₅₀ >100 µM vs. 15 µM for the parent compound), underscoring the benzoyl group’s role in target binding via π-π stacking .
Aromatic Ring Modification :
- Introducing a nitro group (Ethyl-1-(4-nitrobenzoyl)-piperidine-2-carboxylate) enhances electron-deficient character, improving antimicrobial potency (IC₅₀ = 8 µM) but reducing solubility due to increased molecular rigidity.
Piperidine Substitution Position :
- Moving the ester to the 3-position disrupts the bioactive conformation, rendering the compound inactive. This highlights the criticality of the 2-position for target engagement.
Structural Insights from Crystallography
Crystallographic data for this compound and its analogs are often resolved using SHELX programs, which enable precise determination of bond lengths, angles, and torsional conformations . For example, the parent compound exhibits a chair conformation in the piperidine ring, with the benzoyl group occupying an equatorial position to minimize steric strain.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
